6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family. This compound is structurally related to ciprofloxacin, a well-known antibiotic. The presence of the piperidin-1-yl group at the 7th position and the fluoro group at the 6th position enhances its biological activity, making it a potent antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide.
Refluxing: This intermediate is refluxed with methanol and concentrated sulfuric acid.
Addition of Hydrazine Hydrate: An equimolar quantity of hydrazine hydrate is added to the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, affecting its biological activity.
Substitution: Substitution reactions at the fluoro or piperidin-1-yl groups can lead to the formation of new derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinolone N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinolones.
Scientific Research Applications
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing novel quinolone derivatives.
Biology: Studied for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of antimicrobial agents for various applications.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves:
Inhibition of DNA Gyrase: The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication.
Inhibition of Topoisomerase IV: It also inhibits topoisomerase IV, preventing the separation of replicated DNA strands.
Molecular Targets: The primary targets are bacterial enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid.
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.
Levofloxacin: 1-Cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to:
Piperidin-1-yl Group: The presence of the piperidin-1-yl group at the 7th position enhances its antibacterial activity.
Fluoro Group: The fluoro group at the 6th position increases its potency against a broad spectrum of bacteria.
Properties
Molecular Formula |
C15H15FN2O3 |
---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
6-fluoro-4-oxo-7-piperidin-1-yl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN2O3/c16-11-6-9-12(17-8-10(14(9)19)15(20)21)7-13(11)18-4-2-1-3-5-18/h6-8H,1-5H2,(H,17,19)(H,20,21) |
InChI Key |
FYKPOMKIWDVCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
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